molecular formula C12H16O B14449251 Phenol, 2-cyclopropyl-6-isopropyl- CAS No. 74926-96-8

Phenol, 2-cyclopropyl-6-isopropyl-

Cat. No.: B14449251
CAS No.: 74926-96-8
M. Wt: 176.25 g/mol
InChI Key: IBRFCFDKAWTDFL-UHFFFAOYSA-N
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Description

Phenol, 2-cyclopropyl-6-isopropyl-, is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclopropyl group and an isopropyl group attached to the benzene ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. One common method for preparing phenols is through the oxidation of cumene (isopropylbenzene) in the presence of air to form cumene hydroperoxide, which is then hydrolyzed with an aqueous acid to yield phenol and acetone . For the specific synthesis of Phenol, 2-cyclopropyl-6-isopropyl-, additional steps would be required to introduce the cyclopropyl and isopropyl groups onto the benzene ring.

Industrial Production Methods

Industrial production of phenols often involves large-scale oxidation processes. The cumene process is widely used, where cumene is oxidized to cumene hydroperoxide and subsequently cleaved to produce phenol and acetone. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-cyclopropyl-6-isopropyl-, like other phenols, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Electrophilic Aromatic Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated phenols

Comparison with Similar Compounds

Phenol, 2-cyclopropyl-6-isopropyl-, can be compared with other phenolic compounds such as:

The uniqueness of Phenol, 2-cyclopropyl-6-isopropyl-, lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other phenolic compounds.

Properties

CAS No.

74926-96-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-cyclopropyl-6-propan-2-ylphenol

InChI

InChI=1S/C12H16O/c1-8(2)10-4-3-5-11(12(10)13)9-6-7-9/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

IBRFCFDKAWTDFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1O)C2CC2

Origin of Product

United States

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